2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone
Description
Contextualizing the Compound within Contemporary Organic Synthesis
In modern organic synthesis, the development of complex molecules often relies on the use of versatile and reactive building blocks. 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone serves as such a building block, primarily utilized as a chemical intermediate for the construction of more elaborate molecular architectures. sigmaaldrich.com Its utility stems from the presence of multiple reactive sites that can be selectively targeted to form new chemical bonds.
The compound is a bifunctional electrophile; it possesses two distinct sites susceptible to attack by nucleophiles. These are the carbon of the carbonyl group and, more significantly, the alpha-carbon bearing the bromine atom. This dual reactivity allows for its participation in a variety of chemical transformations, making it a valuable precursor in the synthesis of diverse organic structures, particularly heterocyclic systems. researchgate.net
Significance of Alpha-Haloketones and Halogenated Thiophene (B33073) Derivatives in Chemical Research
The chemical character and synthetic potential of this compound are best understood by examining its constituent parts: the alpha-haloketone moiety and the halogenated thiophene ring.
Alpha-Haloketones : This class of compounds is widely recognized as a cornerstone in synthetic organic chemistry. researchgate.net The presence of a halogen atom alpha (adjacent) to a carbonyl group makes the alpha-carbon highly electrophilic and an effective alkylating agent. This reactivity is central to many classical and contemporary named reactions, such as the Hantzsch thiazole (B1198619) synthesis, where an alpha-haloketone reacts with a thioamide to form a thiazole ring. The versatility of alpha-haloketones allows them to serve as precursors for a vast array of N-, S-, and O-containing heterocycles, many of which are scaffolds for pharmacologically active compounds. researchgate.net
Halogenated Thiophene Derivatives : The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net Halogenation of the thiophene ring serves two primary purposes in chemical research. Firstly, the halogen atoms (like the chlorine in the target molecule) can act as synthetic "handles," enabling further molecular modifications through cross-coupling reactions. Secondly, the introduction of halogens can significantly modulate the electronic properties and biological activity of the parent molecule. researchgate.net Halogenated thiophenes are also integral components in materials science, particularly in the development of organic semiconductors and polymers.
Overview of Research Trajectories for this compound
While specific, published research focusing exclusively on this compound is limited, its structural features suggest clear and promising research trajectories based on the well-established chemistry of its functional groups.
The primary research application for this compound is as an intermediate in the synthesis of novel heterocyclic compounds. For instance, its reaction with various nucleophiles can lead to the formation of substituted thiophene derivatives with potential applications in medicinal chemistry and agrochemistry. A significant research trajectory involves its use in constructing fused-ring systems, where the thiophene ring is annulated with another heterocyclic ring. For example, reacting it with thioamides or thioureas would be a direct path to synthesizing novel thienyl-thiazole derivatives. researchgate.net
Furthermore, the presence of both chloro and bromo substituents allows for selective modification. The alpha-bromo group is typically more labile and reactive towards nucleophilic substitution, while the chloro group on the thiophene ring is more suited for metal-catalyzed cross-coupling reactions. This differential reactivity could be exploited in multi-step syntheses to build molecular complexity in a controlled manner. Research in this area would focus on developing selective reaction conditions to functionalize one part of the molecule while leaving the other intact for subsequent transformations.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(3-chlorothiophen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClOS/c7-3-5(9)6-4(8)1-2-10-6/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWBQPMDLULMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Bromo 1 3 Chloro 2 Thienyl 1 Ethanone
Established Synthetic Pathways for Alpha-Bromo Carbonyl Compounds
The introduction of a bromine atom at the alpha-carbon of a carbonyl compound is a fundamental transformation in organic synthesis. These α-bromo ketones are valuable intermediates for the construction of more complex molecules. The most common and direct method for the synthesis of α-bromo ketones is the electrophilic halogenation of the corresponding ketone. nih.govtandfonline.com
This reaction typically proceeds through an enol or enolate intermediate. In acidic conditions, the ketone tautomerizes to its enol form, which then reacts with molecular bromine. The rate of this acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, as the enol formation is the rate-determining step. libretexts.org
A variety of brominating agents and reaction conditions have been developed to achieve this transformation, offering different levels of selectivity and reactivity. These methods aim to efficiently produce the desired monobrominated product while minimizing di- or polybromination and undesired side reactions. tandfonline.combohrium.com
Precursor Chemistry and Starting Materials for Substituted Thienyl Ketones
The immediate precursor for the synthesis of 2-bromo-1-(3-chloro-2-thienyl)-1-ethanone is 2-acetyl-3-chlorothiophene. The synthesis of this substituted thienyl ketone is most commonly achieved through a Friedel-Crafts acylation reaction. sigmaaldrich.com This electrophilic aromatic substitution reaction introduces an acyl group onto the thiophene (B33073) ring.
The starting materials for this reaction are 3-chlorothiophene (B103000) and an acylating agent, typically acetyl chloride or acetic anhydride. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to activate the acylating agent, forming a highly electrophilic acylium ion that then attacks the electron-rich thiophene ring. organic-chemistry.org The regioselectivity of the acylation is directed by the substituents already present on the thiophene ring.
Bromination Techniques for the Alpha-Carbon Position in Ketones
Once the precursor, 2-acetyl-3-chlorothiophene, is obtained, the next step is the selective bromination of the methyl group attached to the carbonyl. A variety of techniques are available for this alpha-bromination of ketones.
The classical approach involves the use of molecular bromine (Br₂) in a suitable solvent, often in the presence of an acid catalyst like acetic acid. nih.govmasterorganicchemistry.com This method is effective but can generate hydrogen bromide (HBr) as a byproduct, which may lead to side reactions or require neutralization.
Alternative brominating agents have been developed to offer milder reaction conditions and improved selectivity. N-Bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic brominations, and it can also be employed for the α-bromination of ketones, often initiated by light or a radical initiator. bohrium.com Other reagents include pyridinium (B92312) bromochromate, dioxane dibromide, and various tribromide salts. bohrium.com The choice of brominating agent and reaction conditions can influence the yield and purity of the final product.
| Brominating Agent | Typical Conditions | Advantages |
| Bromine (Br₂) | Acetic acid, Chloroform | Readily available, cost-effective |
| N-Bromosuccinimide (NBS) | CCl₄, light or radical initiator | Milder conditions, easier handling |
| Pyridinium Tribromide | Tetrahydrofuran | Solid reagent, easier to handle than Br₂ |
| Copper(II) Bromide | Chloroform, Ethyl acetate | Useful for selective bromination |
Chlorination Strategies for the Thiophene Ring System
The synthesis of the key starting material, 3-chlorothiophene, involves the chlorination of the thiophene ring. Direct chlorination of thiophene with chlorine gas can lead to a mixture of chlorinated products and is often difficult to control. Therefore, more selective methods are typically employed.
One common strategy is the use of milder chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). These reagents can provide better control over the regioselectivity of the chlorination. The reaction conditions, including solvent and temperature, play a crucial role in determining the distribution of the resulting chlorinated thiophene isomers. The synthesis of 2-chloroquinoline-3-carbaldehydes has been investigated using various chlorinating agents like chlorine, thionyl chloride, and sulfuryl chloride. scilit.com
Optimization of Reaction Conditions for Compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that require careful control include temperature, reaction time, solvent, and the stoichiometry of the reactants.
For the Friedel-Crafts acylation step, the choice of Lewis acid and its molar ratio relative to the reactants can significantly impact the reaction's efficiency. The reaction temperature must be controlled to prevent side reactions, such as polysubstitution or rearrangement.
In the subsequent alpha-bromination step, the choice of brominating agent is a crucial factor. The reaction temperature needs to be carefully managed to prevent multiple brominations on the alpha-carbon or bromination of the thiophene ring. The selection of an appropriate solvent is also important, as it can influence the solubility of the reactants and the reaction pathway. The slow and controlled addition of the brominating agent is often employed to maintain selectivity for the desired monobrominated product. google.com
| Parameter | Friedel-Crafts Acylation | Alpha-Bromination |
| Catalyst/Reagent | Lewis Acid (e.g., AlCl₃) | Brominating Agent (e.g., Br₂, NBS) |
| Temperature | Typically low to moderate | Often controlled at low temperatures |
| Solvent | Inert solvents (e.g., CS₂, CH₂Cl₂) | Halogenated solvents, acetic acid |
| Stoichiometry | Controlled molar ratios of reactants | Near-equimolar amounts of brominating agent |
Scalable Synthesis and Process Development Considerations
Transitioning the synthesis of this compound from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Process Safety: The use of hazardous reagents such as bromine and strong Lewis acids like aluminum chloride necessitates robust safety protocols. This includes handling these materials in well-ventilated areas, using appropriate personal protective equipment, and designing the process to control exothermic reactions and manage any off-gassing. The generation of corrosive byproducts like hydrogen bromide must also be managed through appropriate scrubbing or neutralization procedures.
Waste Management: A key aspect of green chemistry and sustainable manufacturing is the minimization of waste. The development of a scalable synthesis should aim to reduce the formation of byproducts and the use of excess reagents. The treatment and disposal of any waste generated must comply with environmental regulations. One patented method for synthesizing α-bromoketones also co-produces bromohydrocarbons, which can improve atom economy and reduce waste. google.com
Process Control and Automation: On a large scale, precise control over reaction parameters is crucial for consistent product quality. The use of automated systems for monitoring and controlling temperature, pressure, and reactant addition rates can improve the reproducibility and safety of the process.
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 3 Chloro 2 Thienyl 1 Ethanone
Nucleophilic Substitution Reactions at the Alpha-Bromo Carbon
The carbon atom bonded to the bromine (the α-carbon) is highly electrophilic. This is due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This inherent reactivity makes it a prime site for nucleophilic attack, primarily proceeding through S_N2 or, under specific conditions, S_N1 mechanisms.
The S_N2 (Substitution Nucleophilic Bimolecular) mechanism is generally favored for α-haloketones. up.ac.zayoutube.com The reaction proceeds via a one-step, concerted mechanism where the nucleophile attacks the α-carbon from the backside, displacing the bromide leaving group. youtube.com The transition state of this reaction is stabilized by orbital overlap with the adjacent carbonyl group's π-system, which lowers the activation energy and significantly enhances the reaction rate compared to standard alkyl halides. stackexchange.com
A wide array of nucleophiles can be employed to react with 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone, leading to a diverse range of functionalized products. These nucleophiles can be broadly categorized based on the attacking atom (e.g., nitrogen, sulfur, oxygen, or carbon). The choice of nucleophile dictates the final product, making this pathway a cornerstone for molecular elaboration.
Table 1: Potential S_N2 Reactions with Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Reagent Example | Product Class |
|---|---|---|---|
| Nitrogen | Amine | Ammonia (NH₃) | α-Amino ketone |
| Azide | Sodium Azide (NaN₃) | α-Azido ketone | |
| Sulfur | Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thioether ketone |
| Thiourea (B124793) | Thiourea (SC(NH₂)₂) | Aminothiazole precursor | |
| Oxygen | Carboxylate | Sodium Acetate (CH₃COONa) | α-Acyloxy ketone |
| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxy ketone | |
| Carbon | Cyanide | Sodium Cyanide (NaCN) | α-Cyano ketone |
| Enolate | Sodium salt of Malonic Ester | γ-Dicarbonyl compound |
While less common for α-haloketones, the S_N1 (Substitution Nucleophilic Unimolecular) mechanism is a potential pathway under certain conditions. youtube.com This two-step mechanism involves the initial, rate-determining departure of the leaving group (bromide) to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. libretexts.org
For an S_N1 reaction to occur, the formation of a relatively stable carbocation is necessary. The α-keto carbocation that would form from this compound is destabilized by the electron-withdrawing nature of the adjacent carbonyl group. However, resonance stabilization provided by the adjacent 3-chloro-2-thienyl ring could partially mitigate this instability.
The most critical factor for promoting an S_N1 pathway is the choice of solvent. Polar protic solvents, such as water, alcohols (e.g., methanol (B129727), ethanol), or carboxylic acids, are known to favor S_N1 reactions. quora.compressbooks.pub These solvents can stabilize the carbocation intermediate through dipole-dipole interactions and solvate the departing bromide ion through hydrogen bonding, thereby lowering the activation energy of the first step. libretexts.orgyoutube.com Reactions where the solvent also acts as the nucleophile are termed solvolysis reactions. For example, refluxing this compound in methanol (methanolysis) could potentially yield 2-methoxy-1-(3-chloro-2-thienyl)-1-ethanone.
Cyclization and Heterocycle Formation Reactions
The dual functionality of this compound as both an electrophilic ketone and an alkyl halide makes it an exceptionally valuable precursor for the synthesis of various heterocyclic compounds.
A prominent application of α-haloketones is in the Hantzsch thiazole (B1198619) synthesis, a classic and efficient method for constructing the thiazole ring. youtube.commdpi.comorganic-chemistry.org This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea. scirp.orgasianpubs.org
The mechanism begins with an S_N2 attack by the sulfur atom of thiourea on the α-bromo carbon of this compound, displacing the bromide ion. youtube.com The resulting intermediate then undergoes an intramolecular cyclization via the attack of a nitrogen atom on the electrophilic carbonyl carbon, followed by a dehydration step to yield the final aromatic 2-amino-4-(3-chloro-2-thienyl)thiazole. This reaction provides a direct and high-yielding route to substituted aminothiazoles, which are significant scaffolds in medicinal chemistry. mdpi.com
Table 2: Hantzsch Synthesis of a Substituted Thiazole
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| This compound | Thiourea | Ethanol, Reflux | 2-Amino-4-(3-chloro-2-thienyl)thiazole |
Carbazole (B46965) alkaloids, particularly those fused with other heterocyclic rings like furan (B31954), represent a class of natural products with significant biological activities. chemmethod.comresearchgate.netresearchgate.net The synthesis of these complex scaffolds often relies on the strategic construction of the furan ring. Structurally related compounds, such as other haloacetylthiophenes, have been utilized as intermediates in the synthesis of furo[3,2-a]carbazole alkaloids like furostifoline. nih.gov
One potential synthetic strategy involves the Rap-Stoermer reaction, which is used to construct benzofuran (B130515) rings by reacting an α-haloketone with a salicylaldehyde (B1680747) (or other o-hydroxyaryl aldehydes/ketones) in the presence of a base. rsc.orgresearchgate.netresearchgate.net Analogously, this compound could potentially react with a hydroxylated carbazole derivative, such as a 1-hydroxycarbazole, to build a fused furo[3,2-a]carbazole system. This pathway involves initial O-alkylation followed by an intramolecular aldol-type condensation and dehydration to form the furan ring.
Pyridazine (B1198779) and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for a wide spectrum of biological activities. nih.govnih.gov A common synthetic route to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). liberty.educhemtube3d.comresearchgate.net
This compound can serve as a precursor to the required 1,4-dicarbonyl intermediate. For instance, it can react with the enolate of a β-ketoester or another ketone in an S_N2 reaction. The resulting γ-dicarbonyl compound can then be cyclized by reacting it with hydrazine (N₂H₄) or a substituted hydrazine. The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine ring system. chemtube3d.com This multi-step sequence provides a versatile entry to pyridazines bearing the 3-chloro-2-thienyl substituent.
Electrophilic Aromatic Substitution on the Thiophene (B33073) Nucleus
The thiophene ring in this compound is the primary site for electrophilic attack. The regiochemical outcome of such reactions is governed by the electronic and steric influences of the existing substituents: the 2-acetyl group and the 3-chloro group.
The sulfur atom in the thiophene ring is electron-donating, which activates the ring towards electrophilic attack, particularly at the C2 and C5 positions. However, the acetyl group at the C2 position is an electron-withdrawing group and is generally deactivating. The chlorine atom at the C3 position is also an electron-withdrawing group due to its inductive effect, which further deactivates the ring.
In electrophilic aromatic substitution (SEAr) reactions, the substitution on the thiophene ring of this compound is predicted to occur predominantly at the 5-position. This regioselectivity is a consequence of the combined directing effects of the acetyl and chloro groups. The acetyl group, being a meta-director, deactivates the adjacent 3-position and the 5-position to a lesser extent. The chloro group, while deactivating, is an ortho-, para-director. In the context of the thiophene ring, this directs incoming electrophiles to the 2- and 4-positions. However, the 2-position is already substituted, and the 4-position is sterically hindered by the adjacent chloro and acetyl groups. Therefore, the electronically favored and sterically accessible 5-position is the most likely site for electrophilic attack.
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Outcome at Position 5 |
|---|---|---|---|---|
| -C(O)CH₂Br (Acetyl derivative) | 2 | Electron-withdrawing (deactivating) | Meta-directing | Favored |
| -Cl | 3 | Electron-withdrawing (deactivating), weak π-donating | Ortho, para-directing |
Reductive Transformations of the Ketone Moiety
The ketone functional group in this compound can undergo various reductive transformations, offering pathways to alcohols and amines.
A common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the corresponding alcohol, 2-bromo-1-(3-chloro-2-thienyl)ethanol. Given the presence of the α-bromo substituent, care must be taken to select mild reducing agents to avoid potential side reactions such as reduction of the carbon-bromine bond.
Another significant reductive transformation is reductive amination, which converts the ketone into an amine. wikipedia.org This reaction typically involves the initial formation of an imine or enamine by reacting the ketone with an amine, followed by in-situ reduction. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This one-pot procedure allows for the introduction of a variety of substituents on the nitrogen atom, depending on the amine used in the initial step. The α-bromo functionality in the starting material offers a handle for subsequent cyclization reactions to form various heterocyclic structures.
| Reaction Type | Reagent(s) | Product | Key Features |
|---|---|---|---|
| Ketone Reduction | Sodium Borohydride (NaBH₄) | 2-Bromo-1-(3-chloro-2-thienyl)ethanol | Formation of a secondary alcohol. Mild conditions are crucial to prevent C-Br bond reduction. |
| Reductive Amination | Amine (R-NH₂), Sodium Cyanoborohydride (NaBH₃CN) | N-substituted-1-(3-chloro-2-thienyl)-2-bromoethanamine | Forms a secondary amine in a one-pot reaction. The α-bromo group remains for further synthetic modifications. |
Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Halogen Bonds
This compound possesses two distinct carbon-halogen bonds: a C(sp²)–Cl bond on the thiophene ring and a C(sp³)–Br bond at the α-position to the ketone. This structural feature opens up possibilities for selective metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions.
The relative reactivity of these two bonds is a key consideration for chemoselective transformations. In general, for palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl. Furthermore, the reactivity of the carbon center (sp², sp³) also plays a significant role. The C(sp³)–Br bond, being part of an α-bromo ketone, is activated towards nucleophilic substitution but can also participate in oxidative addition to a low-valent metal center. The C(sp²)–Cl bond is typically less reactive than a C(sp²)–Br bond.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. It is plausible that the more reactive C(sp³)–Br bond would react preferentially over the C(sp²)–Cl bond under carefully controlled conditions, allowing for the selective introduction of an alkyl or aryl group at the α-position to the ketone. More forcing conditions might lead to reaction at the C-Cl bond as well.
Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C(sp³)–Br bond would likely lead to selective alkynylation at the α-position of the ketone, yielding a β,γ-alkynyl ketone.
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. The chemoselectivity is again expected to favor the C(sp³)–Br bond, enabling the introduction of a variety of organic groups at this position.
The choice of palladium catalyst, ligands, base, and reaction temperature can be fine-tuned to control the chemoselectivity of these cross-coupling reactions.
| Reaction | Coupling Partner | Typical Catalyst System | Predicted Site of Primary Reactivity | Potential Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base | C(sp³)–Br | α-Aryl/alkyl-1-(3-chloro-2-thienyl)-1-ethanone |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, base | C(sp³)–Br | 1-(3-Chloro-2-thienyl)-4-substituted-but-3-yn-1-one |
| Stille | Organotin (R-SnR'₃) | Pd(0) catalyst | C(sp³)–Br | α-Substituted-1-(3-chloro-2-thienyl)-1-ethanone |
Advanced Characterization Techniques and Structural Elucidation of 2 Bromo 1 3 Chloro 2 Thienyl 1 Ethanone and Its Derivatives
Spectroscopic Analysis for Structure Confirmation
Spectroscopic techniques are fundamental in confirming the identity and purity of synthesized compounds by probing the interactions of molecules with electromagnetic radiation.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone, the protons on the thiophene (B33073) ring are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and coupling constant (J) are influenced by the electronic effects of the chloro and acetyl substituents. The methylene (B1212753) protons (-CH₂Br) adjacent to the carbonyl group are expected to produce a sharp singlet, typically shifted downfield (δ 4.0-5.0 ppm) due to the deshielding effects of both the bromine atom and the carbonyl group. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a signal for the carbonyl carbon (C=O) is anticipated in the highly deshielded region of the spectrum (δ 180-195 ppm). The carbon of the brominated methylene group (-CH₂Br) would likely appear around δ 30-40 ppm. rsc.org The four distinct carbon atoms of the 3-chloro-2-thienyl ring would give rise to four separate signals in the aromatic region (typically δ 120-145 ppm).
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.0 - 7.8 | Doublet | Thiophene-H |
| ¹H | 7.0 - 7.8 | Doublet | Thiophene-H |
| ¹H | 4.3 - 4.6 | Singlet | -C(=O)CH₂Br |
| ¹³C | 180 - 195 | Singlet | C=O |
| ¹³C | 120 - 145 | Singlet | Thiophene-C |
| ¹³C | 120 - 145 | Singlet | Thiophene-C |
| ¹³C | 120 - 145 | Singlet | Thiophene-C |
| ¹³C | 120 - 145 | Singlet | Thiophene-C |
| ¹³C | 30 - 40 | Singlet | -CH₂Br |
IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band between 1660-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone group. The presence of the thiophene ring would be confirmed by C=C stretching vibrations within the 1400-1600 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹. The carbon-halogen bonds also give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). Specifically, the C-Cl stretch typically appears in the 600-800 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 500 and 600 cm⁻¹. docbrown.info
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ketone (C=O) | Stretch | 1660 - 1700 |
| Thiophene (C=C) | Stretch | 1400 - 1600 |
| Thiophene (C-H) | Stretch | ~3100 |
| Chloroalkane (C-Cl) | Stretch | 600 - 800 |
| Bromoalkane (C-Br) | Stretch | 500 - 600 |
HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The empirical formula for this compound is C₆H₄BrClOS. sigmaaldrich.com A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). docbrown.info This results in a cluster of molecular ion peaks (M, M+2, M+4) with a characteristic intensity ratio, providing definitive evidence for the presence of one bromine and one chlorine atom. HRMS can distinguish between these isotopic peaks and provide their exact masses, allowing for the unambiguous verification of the molecular formula. docbrown.info
Interactive Data Table: Predicted Isotopic Pattern for the Molecular Ion [C₆H₄BrClOS]⁺
| Isotopes | Theoretical m/z | Relative Abundance (%) |
| ⁷⁹Br, ³⁵Cl | ~237.88 | 100 |
| ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl | ~239.88 | ~130 |
| ⁸¹Br, ³⁷Cl | ~241.88 | ~42 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction experiment. Several methods are commonly employed for growing crystals of organic compounds. ufl.edu
Slow Evaporation: This is a widely used technique where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly and undisturbed. For instance, crystals of the related compound 1-(3-Bromo-2-thienyl)ethanone have been successfully grown by the slow evaporation of an n-hexane solution. researchgate.net
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization. ufl.edu
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (an "anti-solvent") in which the compound is insoluble, but which is miscible with the first solvent. Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility and promotes crystal growth. muohio.edu
The quality of the resulting crystals is assessed visually for clarity and well-defined faces. Their suitability for X-ray diffraction is ultimately confirmed by preliminary diffraction experiments.
Once a suitable crystal is obtained and analyzed, X-ray crystallography provides a wealth of structural information, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation. For thiophene-containing compounds, the molecule is often found to be nearly planar. researchgate.netnih.gov In the crystal structure of 1-(3-Bromo-2-thienyl)ethanone, for example, the non-hydrogen atoms of the molecule lie on a crystallographic mirror plane. researchgate.net This technique also reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In many thienyl ketone derivatives, weak intermolecular C-H···O hydrogen bonds are observed, which link the molecules into chains or other motifs. researchgate.netnih.gov This detailed structural information is invaluable for understanding the compound's physical properties and chemical reactivity.
Interactive Data Table: Representative Bond Lengths from a Thienyl Ketone Derivative (1-(3-Bromo-2-thienyl)ethanone)
| Bond | Bond Length (Å) |
| C=O | ~1.21 |
| C-C (ketone) | ~1.49 |
| Thiophene C-S | ~1.71 |
| Thiophene C=C | ~1.36 |
| Thiophene C-C | ~1.42 |
| Thiophene C-Br | ~1.87 |
Data based on a similar reported structure and serves as a representative example. researchgate.net
Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Packing Motifs
The comprehensive understanding of the crystalline architecture of this compound and its derivatives is crucial for predicting their physicochemical properties, such as stability and solubility. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, providing a graphical representation of molecules as they "see" each other in the crystalline environment.
The Hirshfeld surface is typically mapped with properties like dnorm, which identifies regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, which are shorter than the van der Waals radii of the interacting atoms, while blue regions represent longer contacts. researchgate.net Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the distribution of intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). researchgate.net
In the analysis of related halogenated heterocyclic ketones, Hirshfeld surface analysis reveals the dominant role of various weak interactions in stabilizing the crystal packing. nih.govnih.gov For molecules containing bromine, chlorine, sulfur, and oxygen atoms, a variety of intermolecular contacts are expected. These typically include hydrogen bonds, halogen bonds (Br···O, Cl···O), and other significant interactions like H···H, C···H, and π-π stacking interactions between thiophene rings. nih.govresearchgate.netresearchgate.net
The following table summarizes typical intermolecular contact contributions found in the crystal structures of related organic halogenated compounds, as determined by Hirshfeld surface analysis.
| Intermolecular Contact | Typical Percentage Contribution to Hirshfeld Surface |
| H···H | 25 - 40% |
| O···H/H···O | 15 - 25% |
| Cl···H/H···Cl | 10 - 22% |
| C···H/H···C | 7 - 16% |
| Br···H/H···Br | ~19% |
| Br···Br | ~40% (in highly brominated structures) |
| C···C (π-π interactions) | 5 - 10% |
Note: The data in this table are illustrative and represent typical ranges observed in related halogenated organic compounds. The exact contributions for this compound would require specific crystallographic analysis.
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the purity assessment and separation of this compound from reaction mixtures, starting materials, and potential byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile and thermally sensitive compounds. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically suitable. sielc.com In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. Method validation according to regulatory guidelines ensures the method is accurate, precise, specific, and robust for its intended use. nih.gov
A typical HPLC method for a compound of this nature would involve the parameters outlined in the table below.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water sielc.com |
| Detector | UV/Vis Detector (wavelength set at an absorption maximum) nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min nih.gov |
| Column Temperature | Ambient or controlled (e.g., 30 °C) nih.gov |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) is an effective technique for the analysis of volatile and thermally stable compounds. Coupled with a mass spectrometer (GC-MS), it provides powerful separation and identification capabilities. botanyjournals.com this compound, being a relatively small organic molecule, is amenable to GC analysis. The sample is vaporized in an injector and separated as it travels through a capillary column, propelled by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The retention time is used for identification, while the peak area is used for quantification to assess purity. botanyjournals.com
The table below outlines a general set of parameters for a GC method suitable for analyzing this compound.
| Parameter | Typical Conditions |
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 - 280 °C |
| Oven Program | A temperature gradient, e.g., starting at 100 °C, ramping to 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Mode | Split or Splitless |
These chromatographic methods are fundamental in both research and quality control settings to ensure the chemical identity and purity of this compound, which is critical for its application as a synthetic intermediate.
Theoretical and Computational Studies of 2 Bromo 1 3 Chloro 2 Thienyl 1 Ethanone
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone. For this compound, DFT calculations would likely be performed using a basis set such as 6-311++G(d,p) to obtain accurate geometries and electronic properties.
Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In this molecule, the oxygen atom of the carbonyl group would be a region of high negative potential (a nucleophilic site), while the carbonyl carbon and the hydrogen atoms would be areas of positive potential (electrophilic sites).
Table 1: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Predicted Characteristic for this compound |
| HOMO Energy | Relatively low due to electron-withdrawing groups |
| LUMO Energy | Relatively low due to electron-withdrawing groups |
| HOMO-LUMO Gap | Moderate, indicating a balance of stability and reactivity |
| Electron Density | Polarized towards the carbonyl oxygen, chlorine, and bromine atoms |
| MEP Negative Region | Concentrated on the carbonyl oxygen |
| MEP Positive Region | Concentrated on the carbonyl carbon and ring hydrogens |
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are essential for exploring the three-dimensional structure and conformational landscape of this compound. The rotational barrier around the single bond connecting the thiophene (B33073) ring and the carbonyl group is a key aspect of its conformational flexibility.
Computational scans of the potential energy surface by systematically rotating this dihedral angle would reveal the most stable conformers. It is anticipated that the planar conformer, where the carbonyl group is coplanar with the thiophene ring, would be the most stable due to extended conjugation. However, steric hindrance between the carbonyl oxygen and the chlorine atom on the thiophene ring could lead to a slightly twisted, low-energy conformation. The presence of the bulky bromine atom on the ethanone (B97240) moiety would also influence the preferred spatial arrangement.
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the experimental characterization of new compounds.
For this compound, the theoretical infrared (IR) vibrational frequencies can be calculated using DFT methods. These calculations would predict characteristic peaks for the C=O stretching of the ketone, C-Cl and C-Br stretching, and various vibrations associated with the thiophene ring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). The predicted shifts would be influenced by the electronic environment of each nucleus, with the electron-withdrawing substituents causing downfield shifts for nearby protons and carbons.
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features for this compound |
| IR Spectroscopy | Strong C=O stretching band, characteristic C-Cl and C-Br stretching frequencies, and thiophene ring vibrations. |
| ¹H NMR Spectroscopy | Distinct signals for the two protons on the thiophene ring and the methylene (B1212753) protons adjacent to the carbonyl group, with chemical shifts influenced by the electronegative substituents. |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon, the carbons of the thiophene ring, and the methylene carbon, with their positions dictated by the electronic effects of the substituents. |
Reaction Pathway Energetics and Transition State Analysis for Key Transformations
Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, the energies of reactants, products, intermediates, and transition states can be calculated.
For instance, in a nucleophilic substitution reaction at the carbon bearing the bromine atom, computational analysis could determine the activation energy and reaction enthalpy. This would provide insights into the reaction kinetics and thermodynamics. The geometry of the transition state would also be elucidated, revealing the concerted or stepwise nature of the mechanism. Such studies are crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes.
Structure-Reactivity Relationship (SAR) Studies via Computational Approaches
While specific SAR studies for this compound are not documented, computational approaches could be used to establish such relationships for a series of related compounds. By systematically modifying the substituents on the thiophene ring or the ethanone moiety and calculating various electronic and steric descriptors, quantitative structure-activity relationship (QSAR) models could be developed.
These models could correlate the calculated molecular properties with experimentally observed activities, such as biological potency or reaction rates. For example, a QSAR study might reveal that the reactivity of the bromoacetyl group is modulated by the electronic nature of the substituents on the thiophene ring. Such insights are invaluable in the rational design of new molecules with desired properties.
Applications in Advanced Organic Materials and Chemical Intermediates Research
A Versatile Building Block for Complex Heterocyclic Architectures
The reactivity of the α-bromo ketone moiety in 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone makes it an ideal starting material for the synthesis of various heterocyclic compounds. This is particularly evident in the construction of fused ring systems containing thiophene (B33073), which are of significant interest due to their electronic properties.
Classic synthetic methodologies such as the Hantzsch thiazole (B1198619) synthesis and the Gewald aminothiophene synthesis provide established routes to functionalized thiazole and thiophene rings, respectively, by utilizing α-bromo ketones as key electrophiles. organic-chemistry.orgasianpubs.orgwikipedia.orgresearchgate.netresearchgate.net While direct examples employing this compound are not extensively documented in publicly available research, the known reactivity of this class of compounds strongly suggests its utility in these transformations. For instance, the reaction of an α-bromo ketone with a thioamide is a cornerstone of the Hantzsch synthesis for producing thiazole rings. organic-chemistry.orgasianpubs.orgmdpi.com
Furthermore, this compound is a potential precursor for the synthesis of more complex fused heterocyclic systems like thieno[3,2-b]thiophenes and thienopyridines. nih.govd-nb.infosciforum.netresearchgate.net These structures are the backbones of many functional organic materials. The synthesis of such systems often involves cyclization reactions where the functionalities present in this compound could be strategically utilized to build the desired molecular framework.
Table 1: Potential Heterocyclic Systems from this compound
| Heterocyclic System | Potential Synthetic Route | Key Reaction Type |
| Substituted Thiazoles | Hantzsch Thiazole Synthesis | Cyclocondensation |
| Substituted Thiophenes | Gewald Reaction | Condensation-Cyclization |
| Thieno[3,2-b]thiophenes | Intramolecular Cyclization of functionalized thiophene precursor | Cyclization |
| Thienopyridines | Ring annulation strategies | Condensation-Cyclization |
Precursor for Specialized Chemical Reagents and Ligands in Catalysis
The electrophilic nature of the carbon atom bearing the bromine in this compound allows for its reaction with various nucleophiles. This reactivity can be harnessed to synthesize specialized chemical reagents and ligands for catalysis. The introduction of coordinating groups, such as nitrogen or phosphorus-containing moieties, can transform the molecule into a bidentate or multidentate ligand capable of coordinating with metal centers. researchgate.netunige.ch
Palladium-catalyzed cross-coupling reactions are a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.goviium.edu.myrsc.orgrsc.orgresearchgate.net The bromo- and chloro-substituents on the thiophene ring of this compound could potentially participate in such reactions, allowing for the introduction of a wide range of functional groups. This would lead to the generation of a library of derivatives with tailored electronic and steric properties, suitable for use as ligands in catalysis. The development of novel ligands is crucial for advancing catalytic processes, leading to higher efficiency, selectivity, and broader substrate scope.
Potential in the Development of Functional Organic Materials
Thiophene-containing molecules are at the forefront of research in functional organic materials due to their excellent charge transport properties. These materials find applications in various electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
The synthesis of conjugated polymers and small molecules for these applications often relies on building blocks that can be readily polymerized or functionalized. This compound, with its multiple reaction sites, is a promising candidate for the synthesis of monomers that can be incorporated into polymeric structures. The presence of the halogen atoms allows for polymerization through various cross-coupling methodologies.
Derivatives of thieno[3,2-b]thiophene, which can be potentially synthesized from this starting material, are known to be excellent organic semiconductors. beilstein-journals.org The ability to introduce different substituents onto the thiophene ring through the ketone and halogen functionalities allows for the fine-tuning of the electronic properties of the resulting materials, such as their energy levels and band gaps, which are critical for device performance.
Table 2: Potential Applications in Functional Organic Materials
| Material Type | Potential Role of this compound | Key Properties of Resulting Materials |
| Organic Light-Emitting Diodes (OLEDs) | Precursor to emissive or charge-transporting materials | Tunable emission color, high efficiency |
| Organic Photovoltaics (OPVs) | Building block for donor or acceptor materials | Broad absorption spectra, efficient charge separation |
| Organic Field-Effect Transistors (OFETs) | Monomer for semiconducting polymers | High charge carrier mobility, good on/off ratio |
Utilization in Agrochemical Intermediate Synthesis Research
The synthesis of novel agrochemicals often involves the construction of complex molecular frameworks containing heterocyclic motifs. The thiazole ring, for instance, is a common feature in many fungicidal compounds. ekb.egmdpi.com
Given that this compound is a precursor to thiazole derivatives through reactions like the Hantzsch synthesis, it represents a valuable intermediate in the exploration of new agrochemical candidates. Research in this area focuses on the synthesis of libraries of compounds with diverse substitutions to screen for biological activity. The ability to easily modify the structure of the resulting thiazole by varying the thioamide reactant in the Hantzsch synthesis makes this a versatile approach for generating new molecular entities for agrochemical research. nih.gov
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone?
The synthesis typically involves bromination of a precursor ketone. For example, 1-(3-chloro-2-thienyl)ethanone can be brominated using molecular bromine (Br₂) in dichloromethane (DCM) under mild conditions (25°C, 2 hours), as demonstrated in analogous brominated ethanone syntheses . Alternative methods include using brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or THF). Reaction optimization often requires controlling stoichiometry to avoid over-bromination and monitoring via TLC or GC-MS .
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. The SHELX suite (e.g., SHELXL for refinement) is widely used for structure solution and validation, as it provides robust handling of heavy atoms (Br, Cl) and anisotropic displacement parameters . For example, a monoclinic P21/c space group was reported for a structurally similar bromo-chloro ethanone derivative, with R-factors < 0.06 .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR identify substituent positions. The thienyl proton signals typically appear downfield (δ 7.0–7.5 ppm), while the carbonyl carbon resonates near δ 190–200 ppm.
- IR : Strong C=O stretch (~1700 cm⁻¹) and C-Br/C-Cl stretches (500–700 cm⁻¹).
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C₆H₄BrClOS: calc. 245.86) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) can calculate molecular electrostatic potentials (MEPs), HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites. For example, exact-exchange terms in functionals improve accuracy for halogenated systems, reducing errors in atomization energy predictions to <3 kcal/mol . Software like Gaussian or ORCA is recommended for such studies .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 60–85%) may arise from solvent polarity, bromine stoichiometry, or trace moisture. For instance, dichloromethane (non-polar) may favor faster bromination but lower solubility of intermediates compared to DMF (polar aprotic). Systematic optimization via Design of Experiments (DoE) can identify critical factors .
Q. How does the thienyl substituent influence the compound’s stability under varying pH conditions?
The electron-withdrawing 3-chloro-thienyl group increases electrophilicity at the carbonyl carbon, making the compound prone to hydrolysis in basic conditions. Stability studies in buffered solutions (pH 2–12) show rapid degradation at pH > 10, forming carboxylic acid derivatives. HPLC or UV-Vis kinetics are used to quantify degradation rates .
Q. What are the challenges in resolving crystallographic disorder for bromine and chlorine atoms?
Heavy atoms like Br and Cl exhibit anisotropic thermal motion, complicating electron density maps. Partial occupancy refinement and constraints (e.g., SIMU/DELU in SHELXL) mitigate disorder artifacts. For example, a 2-Bromo-4-methoxyphenyl derivative required splitting Br/Cl positions to achieve R1 < 0.05 .
Methodological Considerations
Q. How to analyze conflicting NMR data for regioisomeric byproducts?
Regioisomers (e.g., bromination at alternative positions) can be distinguished via NOESY or COSY to confirm spatial proximity of protons. For example, cross-peaks between thienyl protons and adjacent substituents resolve ambiguities in substitution patterns .
Q. What precautions are necessary for handling this compound’s toxicity?
Acute toxicity (H301, H314) mandates PPE (gloves, goggles) and fume hood use. Spill protocols include neutralization with sodium bicarbonate and adsorption via vermiculite. Ecotoxicological data (e.g., LC50 for aquatic organisms) should inform waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
